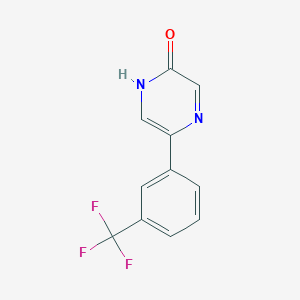
(R)-2-Fluoro-3-(pyrrolidin-2-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Fluoro-3-(pyrrolidin-2-yl)benzoic acid is a compound that features a fluorine atom, a pyrrolidine ring, and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors to form the pyrrolidine ring, followed by fluorination and subsequent functionalization to introduce the benzoic acid group .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Fluoro-3-(pyrrolidin-2-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The fluorine atom and other substituents can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a different functional group in place of the fluorine atom .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-Fluoro-3-(pyrrolidin-2-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. The presence of the pyrrolidine ring also makes it a valuable scaffold for the design of bioactive molecules .
Medicine
In medicinal chemistry, ®-2-Fluoro-3-(pyrrolidin-2-yl)benzoic acid is investigated for its potential as a drug candidate. Its unique properties may confer advantages in terms of potency, selectivity, and pharmacokinetics .
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals .
Wirkmechanismus
The mechanism of action of ®-2-Fluoro-3-(pyrrolidin-2-yl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain proteins, while the pyrrolidine ring can influence the compound’s overall conformation and interaction with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-3-(pyrrolidin-2-yl)benzoic acid: Lacks the ®-configuration, which can affect its biological activity.
3-(Pyrrolidin-2-yl)benzoic acid: Lacks the fluorine atom, which can influence its chemical and biological properties.
2-Fluoro-3-(pyrrolidin-2-yl)phenylacetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid.
Uniqueness
The uniqueness of ®-2-Fluoro-3-(pyrrolidin-2-yl)benzoic acid lies in its specific configuration and the presence of the fluorine atom. These features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C11H12FNO2 |
|---|---|
Molekulargewicht |
209.22 g/mol |
IUPAC-Name |
2-fluoro-3-[(2R)-pyrrolidin-2-yl]benzoic acid |
InChI |
InChI=1S/C11H12FNO2/c12-10-7(9-5-2-6-13-9)3-1-4-8(10)11(14)15/h1,3-4,9,13H,2,5-6H2,(H,14,15)/t9-/m1/s1 |
InChI-Schlüssel |
ACFXZADBYSSDNG-SECBINFHSA-N |
Isomerische SMILES |
C1C[C@@H](NC1)C2=C(C(=CC=C2)C(=O)O)F |
Kanonische SMILES |
C1CC(NC1)C2=C(C(=CC=C2)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Benzyl 4-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12961568.png)

![Benzyl 4-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12961578.png)
